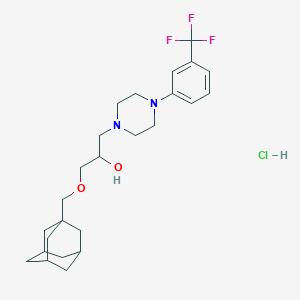
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C25H36ClF3N2O2 and its molecular weight is 489.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex structure that integrates an adamantane moiety with piperazine and trifluoromethyl phenyl groups. This unique combination suggests potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.
Chemical Structure
The chemical structure can be described as follows:
- Adamantane Core : A polycyclic hydrocarbon known for its stability and lipophilicity.
- Methoxy Group : Enhances solubility and bioavailability.
- Piperazine Ring : Often associated with various pharmacological activities, including anxiolytic and antidepressant effects.
- Trifluoromethyl Phenyl Group : Known to increase metabolic stability and alter pharmacokinetics.
Pharmacological Profile
Research indicates that compounds with similar structures exhibit significant interactions with various biological targets. The following are key findings related to the biological activity of this compound:
- Cannabinoid Receptor Activity : Analogous compounds have shown agonistic activity at cannabinoid receptors (CB1 and CB2), suggesting potential applications in pain management and neuroprotection .
- Acetylcholinesterase Inhibition : Piperazine derivatives have been noted for their ability to inhibit acetylcholinesterase, which is crucial in the treatment of Alzheimer’s disease . This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cognitive function.
- Anticancer Potential : Some adamantane derivatives have demonstrated antiproliferative activity against cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
Case Studies
Several studies have explored the biological implications of similar compounds:
- Study on Cannabimimetic Effects : A study involving adamantane derivatives revealed that certain compounds induced hypothermia and bradycardia in animal models, akin to effects seen with Δ(9)-THC, indicating a potential for psychoactive properties .
- Anticonvulsant Activity : Research on piperazine derivatives has shown varying degrees of anticonvulsant activity, suggesting that modifications to the piperazine structure can significantly influence therapeutic outcomes .
Comparative Analysis
Propiedades
IUPAC Name |
1-(1-adamantylmethoxy)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35F3N2O2.ClH/c26-25(27,28)21-2-1-3-22(11-21)30-6-4-29(5-7-30)15-23(31)16-32-17-24-12-18-8-19(13-24)10-20(9-18)14-24;/h1-3,11,18-20,23,31H,4-10,12-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXRCECHKNHCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC23CC4CC(C2)CC(C4)C3)O)C5=CC=CC(=C5)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














